molecular formula C16H12ClFN4O B2684400 N-(4-chlorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 895638-78-5

N-(4-chlorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2684400
CAS No.: 895638-78-5
M. Wt: 330.75
InChI Key: FPHKNCKYPSXTOB-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1,2,3-triazole core substituted with a methyl group at position 5, a 2-fluorophenyl group at position 1, and a carboxamide moiety linked to a 4-chlorophenyl group at position 2.

The presence of halogenated aryl groups (4-chloro and 2-fluoro) likely enhances lipophilicity and influences interactions with hydrophobic protein pockets .

Properties

IUPAC Name

N-(4-chlorophenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O/c1-10-15(16(23)19-12-8-6-11(17)7-9-12)20-21-22(10)14-5-3-2-4-13(14)18/h2-9H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHKNCKYPSXTOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,3-triazole ring.

    Introduction of Substituents: The chlorophenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions. These reactions involve the replacement of a leaving group (such as a halide) with a nucleophile (such as a phenyl group).

    Carboxamide Formation: The carboxamide group is introduced through an amide coupling reaction, which involves the reaction of a carboxylic acid with an amine in the presence of a coupling agent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides (e.g., NaCl, KBr) and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines.

Scientific Research Applications

N-(4-chlorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Triazole Core

The triazole ring’s substituents critically determine physicochemical and biological properties. Key comparisons include:

Table 1: Substituent Variations in Triazole-4-carboxamide Derivatives
Compound Name R1 (Position 1) R2 (Position 5) Amide Substituent Key Properties/Applications Reference
Target Compound 2-Fluorophenyl Methyl 4-Chlorophenyl N/A (Structural focus)
3o () 2-Fluorophenyl Ethyl Quinolin-2-yl Wnt/β-catenin inhibition
3p () 2-Fluorophenyl Isopropyl Quinolin-2-yl Improved metabolic stability
ZIPSEY (CSD Entry) 4-Chlorophenyl Methyl 1-Hydroxy-3-phenylpropan-2-yl High-resolution crystallography
N-(2-Aminoethyl)-... () 4-Chlorophenyl Methyl 2-Aminoethyl High synthetic yield (88%)
951897-78-2 () 3-(4-Chlorophenyl)benzisoxazol-5-yl Methyl 2-Hydroxyethyl Density: 1.51 g/cm³; pKa: 12.77

Key Observations :

  • Amide Modifications : Replacing the 4-chlorophenyl amide with hydrophilic groups (e.g., 2-hydroxyethyl in ZIPSEY) increases polarity, which may improve aqueous solubility but reduce membrane permeability .
  • Synthetic Accessibility : Ethylene diamine-derived amides () achieve high yields (88%) under mild conditions, suggesting scalability for similar compounds .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is likely higher than hydrophilic analogs like ZIPSEY due to its halogenated aryl groups. This property correlates with enhanced blood-brain barrier penetration in related triazoles .
  • Melting Points : Triazole carboxamides with rigid aryl groups (e.g., benzisoxazolyl in ) exhibit high melting points (>250°C), indicating strong crystal lattice forces .

Structural and Crystallographic Insights

  • Crystallography : SHELXL () and WinGX () are widely used for refining triazole derivatives. The target compound’s structure could be resolved similarly, leveraging halogen atoms for phasing .
  • Hirshfeld Analysis : Analogous compounds () show intermolecular N–H···O and C–H···F interactions, stabilizing crystal packing. The 2-fluorophenyl group in the target compound may facilitate similar interactions .

Biological Activity

N-(4-chlorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, known for its diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article reviews the compound's biological activity based on recent research findings and case studies.

  • Molecular Formula : C18_{18}H13_{13}ClFN5_5O
  • Molecular Weight : 369.8 g/mol
  • CAS Number : 1808540-08-0

Anti-Cancer Activity

Research indicates that triazole derivatives exhibit significant anti-cancer properties by inhibiting various pathways involved in tumor growth. For instance, studies have shown that compounds similar to this compound can inhibit the NF-κB signaling pathway. This pathway is crucial for cell proliferation and survival in many cancers.

In one study, triazole derivatives demonstrated growth inhibition (GI50_{50}) values in the nanomolar range against various human cancer cell lines. The lead compound exhibited EC50_{50} values of 400 nM and 700 nM against acute myeloid leukemia (AML) clinical specimens, outperforming established treatments like parthenolide .

Anti-Inflammatory Activity

The compound has shown potential in reducing inflammation through mechanisms involving the inhibition of nitric oxide (NO) production and modulation of pro-inflammatory cytokines. For example, a derivative demonstrated an IC50_{50} value of 2.91 ± 0.47 μM for NO production inhibition, indicating its efficacy in neuroprotective roles by mitigating neuroinflammation .

Neuroprotective Effects

This compound has been evaluated for its neuroprotective properties in models of neurodegenerative diseases. In vitro studies indicated that this compound could cross the blood-brain barrier (BBB), making it a candidate for treating conditions like Alzheimer's disease. The compound's ability to inhibit amyloid-beta aggregation further supports its potential as a neuroprotective agent .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives often depends on their structural features. Studies suggest that substituents on the phenyl rings significantly influence activity. For instance:

SubstituentEffect on Activity
ChlorineEnhances anti-cancer properties
FluorineImproves BBB permeability
MethylContributes to overall stability

Case Studies

Several case studies highlight the effectiveness of triazole derivatives:

  • Neuroprotection in Alzheimer's Models : In scopolamine-induced mice models, administration of similar triazole compounds led to significant improvements in learning and memory deficits .
  • Cancer Cell Line Testing : In vitro testing against a panel of 60 human cancer cell lines showed promising results with several derivatives achieving GI50_{50} values below 1 µM .

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